molecular formula C17H20ClN5O B2478224 2-chloro-N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide CAS No. 1797669-11-4

2-chloro-N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide

Cat. No. B2478224
CAS RN: 1797669-11-4
M. Wt: 345.83
InChI Key: PWELAKRFJKGGKE-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide, also known as CEP-26401, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the checkpoint kinase 1 (CHK1) enzyme, which plays a critical role in the DNA damage response pathway. CHK1 inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models, making it a promising target for cancer therapy.

Scientific Research Applications

Synthesis and Biological Activity

  • A study by M. Chandrashekaraiah et al. (2014) focused on the synthesis of new pyrimidine-azitidinone analogues, exploring their antioxidant, antimicrobial, and antitubercular activities. Although the compound wasn't directly studied, this research highlights the broader potential of pyrimidine derivatives in developing treatments against various bacterial and fungal strains, including Mycobacterium tuberculosis.

  • In the realm of chemical analysis, Lei Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation technique for imatinib mesylate and related substances, including a compound similar to the one . This showcases the importance of analytical methods in quality control and research on pharmaceutical compounds.

  • Research by Hamdi M. Hassneen and Tayseer A. Abdallah (2003) on new routes to pyridino[2,3-d]pyrimidin-4-one derivatives illustrates the synthetic pathways to create structurally diverse molecules. Such studies underline the compound's relevance in synthesizing complex molecules with potential biological activities.

Potential Anticancer Applications

  • The design, synthesis, and biological evaluation of a related compound, as discussed by Nancy Z. Zhou et al. (2008), highlight the potential of pyrimidine derivatives as anticancer drugs. The compound could have similar applications given its structural similarities, emphasizing the role of chemical synthesis in drug discovery.

Antimicrobial and Antitubercular Potential

  • M. Gouda et al. (2010) and other studies have investigated the synthesis and antimicrobial activities of new thiazole and pyrazole derivatives based on various core structures. These works suggest that modifications of the pyrimidine core can lead to compounds with significant biological activities.

properties

IUPAC Name

2-chloro-N-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c1-22(2)15-14(11-19-17(21-15)23-9-5-6-10-23)20-16(24)12-7-3-4-8-13(12)18/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWELAKRFJKGGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide

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